N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrahydrofuran ring, a thiophene ring with a dioxido group, and a phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving sulfur-containing reagents.
Oxidation to Form the Dioxido Group: The thiophene ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group.
Coupling with the Phenyl Group: The final step involves coupling the oxidized thiophene ring with a phenyl group through an amide bond formation, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the thiophene ring or other parts of the molecule.
Reduction: Reduction reactions can target the dioxido group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the removal of oxygen functionalities.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenyl-N-(p-tolyl)acetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyltetrahydrofuran-2-carboxamide is unique due to its combination of a tetrahydrofuran ring and a thiophene ring with a dioxido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h1-3,5-6,8,10,13-14H,4,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKRUIXXKFCZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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